Cas no 2228292-20-2 (tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate)

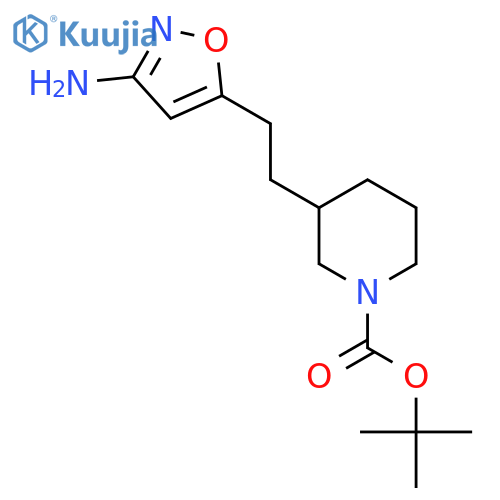

2228292-20-2 structure

商品名:tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate

tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate

- EN300-1895654

- 2228292-20-2

- tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate

-

- インチ: 1S/C15H25N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)6-7-12-9-13(16)17-21-12/h9,11H,4-8,10H2,1-3H3,(H2,16,17)

- InChIKey: NISCSRYNLBSLKV-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC(CCC2=CC(N)=NO2)C1)=O

計算された属性

- せいみつぶんしりょう: 295.18959167g/mol

- どういたいしつりょう: 295.18959167g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 81.6Ų

tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895654-0.05g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 0.05g |

$1212.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-0.25g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 0.25g |

$1328.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-5.0g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 5g |

$4184.0 | 2023-06-01 | ||

| Enamine | EN300-1895654-1g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 1g |

$1442.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-10.0g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 10g |

$6205.0 | 2023-06-01 | ||

| Enamine | EN300-1895654-10g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 10g |

$6205.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-2.5g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 2.5g |

$2828.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-0.5g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 0.5g |

$1385.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-0.1g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 0.1g |

$1269.0 | 2023-09-18 | ||

| Enamine | EN300-1895654-1.0g |

tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |

2228292-20-2 | 1g |

$1442.0 | 2023-06-01 |

tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

2228292-20-2 (tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量